molecular formula C10H11N3O2S B8612151 3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B8612151
M. Wt: 237.28 g/mol
InChI Key: NQSCWUIEJRBEFH-UHFFFAOYSA-N
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Description

3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield the desired thieno[2,3-b]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide stands out due to its hydroxymethyl group at the 4-position, which imparts unique chemical reactivity and biological activity compared to other thieno[2,3-b]pyridine derivatives.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C10H11N3O2S/c1-4-2-5(3-14)6-7(11)8(9(12)15)16-10(6)13-4/h2,14H,3,11H2,1H3,(H2,12,15)

InChI Key

NQSCWUIEJRBEFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N)N)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

LiBH4 (62 mg, 2.04 mmol) was added to a solution of 3-Amino-2-carbamoyl-6-methyl-thieno[2,3-b]pyridine-4-carboxylic acid ethyl ester (205 mg, 0.73 mmol) in 10:1 THF:MeOH (15 mL) at room temperature. After stirring for 2 h, the reaction was quenched by addition of 1M HCl. The mixture was buffered to a pH ≈7, diluted with EtOAc, washed sequentially with H2O, brine, dried over Na2SO4, concentrated, and triturated with 50% EtOAc/hexane giving 3-amino-4-hydroxymethyl-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid amide (123 mg, 71%) as a yellow solid, m.p. >210° C.
Name
Quantity
62 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
15 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of LiAlH4 (22 g, 0.57 mol) in anhydrous THF (250 mL) was added a solution of ethyl 3-amino-2-carbamoyl-6-methyl-thieno[2,3-b]pyridine-4-carboxylate (40 g, 143 mmol) in anhydrous THF (250 mL) at −40° C. dropwise. The reaction was then allowed to warm to room temperature and the mixture was heated to reflux and stirred for 5 h. After cooling to room temperature, the reaction was quenched by aqueous NaOH (2N, 22 mL) at 0° C., filtered through Celite and washed with THF (50 mL×5). The filtrate was collected and evaporated under reduced pressure to give crude 3-amino-4-hydroxymethyl-6-methyl-thieno[2,3-b]pyridine-2-carboxamide (74%, 25 g).
Quantity
22 g
Type
reactant
Reaction Step One
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Quantity
250 mL
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solvent
Reaction Step One
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40 g
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reactant
Reaction Step Two
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Quantity
250 mL
Type
solvent
Reaction Step Two

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